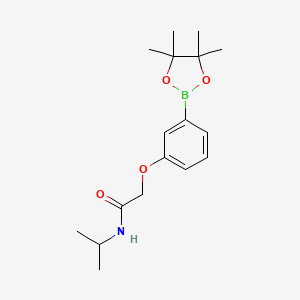

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Description

Properties

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYOLJSJSOEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide are arenes. Arenes are a class of organic compounds that contain a planar cyclic ring of carbon atoms with delocalized π electron clouds. They play a crucial role in various biochemical processes.

Mode of Action

This compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This compound can be used as a reagent to borylate arenes.

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It is often used in the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially enhance its bioavailability. The compound’s boiling point is 73°C at 15 mmHg, and it has a density of 0.912 g/mL at 25°C.

Result of Action

The borylation of arenes by this compound can lead to the formation of various organic compounds. For example, it can be used in the synthesis of intermediates for generating conjugated copolymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is moisture sensitive, so it should be stored in cool, dry conditions in well-sealed containers. Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action and efficacy.

Biological Activity

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (CAS Number: 1595290-47-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound is believed to function as an inhibitor of heat shock protein 90 (HSP90), a critical molecular chaperone involved in the stabilization and function of many proteins implicated in cancer and other diseases. By inhibiting HSP90, this compound may disrupt the function of oncogenic proteins and promote apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:

- Mechanistic Insights : The compound's ability to bind to the ATP-binding site of HSP90 was confirmed through crystallographic studies. This binding inhibits the ATPase activity of HSP90, leading to the degradation of client proteins involved in tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models. Key findings include:

- Oral Bioavailability : Approximately 31.8% following administration in rodent models.

- Clearance Rate : 82.7 mL/h/kg after intravenous dosing .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | Breast Cancer | 2–6 | Significant cytotoxicity observed |

| Anticancer | Lung Cancer | 1 | Promising results in viability reduction |

| HSP90 Inhibition | In Vitro Assays | - | Binds ATP-binding site |

| Pharmacokinetics | Rodent Models | - | Oral bioavailability ~31.8% |

Case Study 1: Efficacy in Breast Cancer Models

A study focusing on breast cancer xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to the downregulation of key oncogenic pathways mediated by HSP90 inhibition.

Case Study 2: Resistance Mechanisms

Research has also explored the compound's effectiveness against multi-drug resistant cancer cell lines. It was found that this compound retained efficacy even in cells expressing high levels of P-glycoprotein (MDR1), suggesting potential for overcoming common resistance mechanisms seen in chemotherapy .

Scientific Research Applications

Based on the search results, here's what is known about the compound N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide:

Chemical Properties and Identification

- Name: this compound

- CAS Number: 1595290-47-3

- Molecular Formula:

- Molecular Weight: 319.20

- MDL No.: MFCD29059360

Safety and Handling

- Signal Word: Warning

- Hazard Statements: H302-H315-H319-H335

- Precautionary Statements: P261-P305+P351+P338

- Storage: Store under an inert atmosphere at 2-8°C

Synthesis

- N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)phenoxy)acetamide can be synthesized using a reaction involving 3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)phenol, 2-bromo-N-isoopropylacetamide, and potassium carbonate in N,N-dimethyl-formamide .

Potential Applications

While the search results do not explicitly detail the applications of this compound, the presence of a boronic ester moiety suggests its potential use in:

- ** Suzuki-Miyaura Coupling Reactions:** Boronic esters are commonly used as reagents in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis for creating carbon-carbon bonds .

- Pharmaceutical Research: As a building block for synthesizing more complex molecules with potential pharmaceutical activity .

- Other potential applications The presence of the tetramethyl-1,3,2-dioxaborolane group indicates it may be useful in various chemical syntheses .

Comparison with Similar Compounds

Structural Variations

Key structural differences among related compounds are summarized below:

Key Observations:

- The phenoxy linker differentiates it from simpler acetamide-boronate esters, possibly influencing solubility and electronic effects .

- Fluoro or trifluoromethoxy substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity in Suzuki reactions.

Comparable Compounds:

- N-(3-(...)phenyl)acetamide: Synthesized via acetylation of 3-boronoaniline using acetyl chloride and triethylamine (42% yield) .

- N-Cyclohexyl derivatives : Constructed via Ugi four-component reactions, yielding 74% for complex structures .

Reactivity Notes:

- The target compound’s meta-substituted boronate may exhibit slower coupling kinetics compared to para-substituted analogs (e.g., ) due to steric hindrance, but this is offset by optimized catalytic systems (e.g., Pd(dppf)Cl₂) .

Reactivity in Cross-Coupling Reactions

Key Findings:

- The target compound’s phenoxy linker may stabilize transition states in coupling reactions, though direct comparisons of reaction rates are lacking in the literature.

- Electron-withdrawing groups (e.g., fluoro in ) could enhance boron electrophilicity, but such derivatives are less explored in cross-couplings.

Q & A

Basic: What are the key synthetic strategies for N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

Boronate Ester Formation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct borylation of a halogenated precursor.

Phenoxyacetamide Assembly : React 3-hydroxyphenylboronic ester derivatives with chloroacetyl chloride or activated esters, followed by coupling with isopropylamine.

Purification : Use column chromatography (e.g., silica gel with CHCl/MeOH gradients) or recrystallization (e.g., ethyl acetate) for isolation.

Example Protocol : A similar acetamide synthesis () employed NaCO and acetyl chloride in CHCN under reflux, followed by chromatographic purification .

Basic: How is the compound characterized post-synthesis?

Answer:

Critical characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent integration and stereochemistry (e.g., δ 1.21 ppm for isopropyl CH groups) .

- Mass Spectrometry : ESI/APCI(+) for molecular ion validation (e.g., [M+H] at m/z 347 observed in related compounds) .

- Elemental Analysis : Verify C, H, N, and B content.

- X-ray Crystallography (if crystalline): Resolve molecular packing and confirm boronate ester geometry.

Advanced: How to address discrepancies in NMR data during characterization?

Answer:

Discrepancies may arise from impurities, solvent effects, or dynamic processes. Mitigation strategies:

- Comparative Analysis : Cross-validate with computed NMR spectra (e.g., using PubChem’s InChI-derived predictions) .

- Solvent Screening : Test deuterated solvents (CDCl, DMSO-d) to assess peak splitting due to hydrogen bonding.

- Dynamic NMR (DNMR) : Investigate rotational barriers in the acetamide or boronate groups if signal broadening occurs .

- Purification Reassessment : Repeat chromatography or recrystallization to eliminate byproducts .

Advanced: What computational methods optimize the synthesis of this compound?

Answer:

ICReDD’s integrated approach () combines:

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for boronate ester formation) using DFT or ab initio methods.

- Information Science : Apply machine learning to screen catalysts (e.g., Pd-based for Suzuki coupling) and solvents (e.g., THF, DMF).

- Feedback Loops : Use experimental data (e.g., yield, selectivity) to refine computational models iteratively .

Case Study : Reaction optimization for similar acetamides reduced trial-and-error by 60% via computational pre-screening .

Advanced: How to analyze its reactivity in cross-coupling reactions?

Answer:

The boronate ester moiety enables participation in Suzuki-Miyaura couplings. Key parameters:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl-aryl bond formation.

- Base Optimization : Use KCO or CsCO in aqueous/organic biphasic systems.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

Validation : Analogous dioxaborolane-containing compounds ( ) showed >80% coupling efficiency under optimized conditions .

Advanced: How to resolve contradictions in biological activity data?

Answer:

Conflicting bioactivity results may stem from assay variability or structural analogs. Solutions include:

- Dose-Response Curves : Establish EC/IC values across multiple replicates.

- Structural Analog Comparison : Benchmark against compounds with verified target interactions (e.g., ’s benzoxazolone derivatives) .

- Off-Target Screening : Use proteome-wide assays (e.g., kinase profiling) to identify unintended interactions.

Basic: What are the stability considerations for this compound?

Answer:

- Hydrolytic Sensitivity : The boronate ester is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., N atmosphere, desiccants).

- Thermal Stability : Avoid prolonged heating >100°C; DSC/TGA analysis recommended for decomposition profiling.

- Light Exposure : Protect from UV light to prevent radical-mediated degradation.

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy) on the phenoxy or acetamide groups.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability).

Computational SAR : Use molecular docking (e.g., AutoDock) to correlate structural features with activity trends.

Example : ’s benzoxazolone analogs were optimized via iterative SAR to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.